molecular formula C22H34O5 B056874 1,9-Dideoxyforskolin CAS No. 64657-18-7

1,9-Dideoxyforskolin

Número de catálogo: B056874
Número CAS: 64657-18-7
Peso molecular: 378.5 g/mol
Clave InChI: ZKZMDXUDDJYAIB-SUCLLAFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La 1,9-Dideoxyforskolina se puede sintetizar a partir de forskolina eliminando los grupos hidroxilo en las posiciones 1 y 9. Las rutas de síntesis y las condiciones de reacción específicas no están ampliamente documentadas en la literatura. se sabe que los análogos de la forskolina se pueden modificar en varios grupos hidroxilo para producir diferentes derivados .

Métodos de Producción Industrial

Hay información limitada disponible sobre los métodos de producción industrial de la 1,9-Dideoxyforskolina. Generalmente se produce en pequeñas cantidades para fines de investigación en lugar de producción industrial a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 1,9-Dideoxyforskolina se somete a varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de la 1,9-Dideoxyforskolina incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas dependen de la reacción deseada y del producto objetivo .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de la 1,9-Dideoxyforskolina incluyen varios derivados de la forskolina con grupos funcionales modificados. Estos derivados se utilizan a menudo en la investigación para estudiar la actividad biológica de la forskolina y sus análogos .

Aplicaciones Científicas De Investigación

Modulation of Drug Sensitivity

One significant application of DDF is its ability to modulate cellular sensitivity to chemotherapeutic agents. Research has demonstrated that DDF enhances the uptake of vinblastine (VBL), a chemotherapeutic drug, in multidrug-resistant cancer cells. Specifically, a study found that DDF increased the VBL uptake by 13.6-fold in resistant KB-GRC1 cells compared to controls, indicating its potential as a sensitizing agent in cancer therapy . This effect appears to be independent of cAMP activation, suggesting that DDF may inhibit P-glycoprotein (PGP)-mediated efflux mechanisms, which are often responsible for drug resistance in cancer cells .

Neuropharmacological Effects

DDF has also been investigated for its neuropharmacological effects. It has been shown to inhibit responses mediated by GABA receptors without activating adenylate cyclase. This suggests a direct interaction with ion channels or other neuronal signaling pathways . Such properties make DDF a candidate for studying neuroplasticity and the modulation of synaptic transmission.

Biochemical Properties

DDF serves as a negative control for forskolin in various biochemical assays due to its inability to stimulate adenylyl cyclase . This characteristic allows researchers to delineate the specific pathways activated by forskolin from those influenced by other compounds.

Case Study 1: Cancer Therapy Enhancement

In a study examining the effects of DDF on drug-resistant cancer cells, researchers treated KB-GRC1 cells with varying concentrations of DDF alongside VBL. The results indicated that DDF significantly lowered the IC50 of VBL from 18.9 nM to 2.7 nM, demonstrating its potential utility in overcoming drug resistance in cancer therapy .

Case Study 2: Neurotransmitter Modulation

Another study explored the effects of DDF on neurotransmitter release and synaptic plasticity. The findings revealed that while forskolin increased cAMP levels and enhanced neurotransmitter release, DDF did not produce similar effects, highlighting its role as an antagonist in certain signaling pathways . This property could be pivotal for developing treatments for neurological disorders where modulation of neurotransmitter systems is essential.

Comparative Analysis Table

Application AreaEffect of this compoundKey Findings
Cancer TherapyEnhances VBL uptake and reduces drug resistanceIncreased uptake by 13.6-fold in resistant cells
NeuropharmacologyInhibits GABA receptor-mediated responsesDirect interaction with ion channels identified
Biochemical ControlServes as negative control for forskolinDoes not activate adenylyl cyclase

Actividad Biológica

1,9-Dideoxyforskolin is a structural analogue of forskolin, a compound known for its ability to activate adenylate cyclase, thereby increasing cyclic AMP (cAMP) levels in cells. Unlike forskolin, this compound does not stimulate adenylate cyclase but exhibits significant biological activities, particularly as an inhibitor of cyclic AMP phosphodiesterase and modulator of calcium channels.

This compound primarily acts through the inhibition of cyclic AMP phosphodiesterase (PDE), making it a more potent inhibitor compared to forskolin. This inhibition leads to increased levels of cAMP within cells, which can have various downstream effects on cellular signaling pathways. Furthermore, it has been shown to stimulate protein kinase C (PKC) activity in renal epithelial cells, suggesting a role in modulating various signaling pathways independent of cAMP accumulation .

Table 1: Comparison of Biological Activities

Activity TypeForskolinThis compound
Adenylate Cyclase ActivationYesNo
Inhibition of PDELess potentMore potent
Calcium Channel ModulationMinimal effectSignificant inhibition
Protein Kinase C StimulationYesYes

Effects on Calcium Channels

Research indicates that this compound significantly inhibits voltage-activated calcium currents in rat cerebellar granule cells. In experiments using patch-clamp techniques, it was found that at a concentration of 100 µM, this compound inhibited these currents by approximately 63%, while forskolin showed no significant effect under the same conditions . This suggests that this compound may have potential therapeutic applications in conditions where modulation of calcium signaling is beneficial.

Neuroplasticity and GABA Receptor Interaction

This compound has also been implicated in the modulation of GABA receptor function. In studies involving synaptoneurosomes from rat cerebral cortex, it was observed that this compound inhibited muscimol-induced chloride uptake in a concentration-dependent manner. This effect is notable because it occurs independently of cAMP activation, indicating a direct interaction with GABA receptors . The IC50 for this inhibitory effect was reported to be around 1.3 mM.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in neuropharmacology and cellular signaling:

  • Neuroprotection : In vitro studies suggest that the compound may protect against excitotoxicity in neuronal cultures by modulating intracellular calcium levels.
  • Mood Stabilizers : Investigations into mood stabilizers revealed that treatments affecting neuroplasticity also influence the phosphorylation state of proteins involved in synaptic function. The role of this compound in such contexts warrants further exploration .

Propiedades

IUPAC Name

[(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZMDXUDDJYAIB-SUCLLAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040384
Record name 1,9-Dideoxyforskolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64657-18-7
Record name (-)-1,9-Dideoxyforskolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64657-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,9-Dideoxyforskolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064657187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,9-Dideoxyforskolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyl-1H-naphtho[2,1-b]pyran-5-yl acetat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,9-DIDEOXYFORSKOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAW710HWIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Dideoxyforskolin
Reactant of Route 2
1,9-Dideoxyforskolin
Reactant of Route 3
1,9-Dideoxyforskolin
Reactant of Route 4
1,9-Dideoxyforskolin
Reactant of Route 5
1,9-Dideoxyforskolin
Reactant of Route 6
1,9-Dideoxyforskolin
Customer
Q & A
  • Glucose Transporter Inhibition: 1,9-DDF potently inhibits glucose transport and cytochalasin B binding in rat adipocyte membranes, suggesting a direct interaction with glucose transporters []. This inhibition can lead to a reduction in testosterone production due to the accumulation of androstenedione, highlighting the essential role of glucose uptake in this metabolic step [, ].
  • Potassium Channel Modulation: 1,9-DDF appears to interact with potassium channels, particularly calcium-dependent potassium channels, contributing to the inhibition of uterine contractions in rats []. It also inhibits volume-activated chloride currents in HeLa and KB3 cells, although the exact mechanism remains unclear [].
  • Calcium Channel Blocker-like Action: 1,9-DDF exhibits calcium channel blocker-like effects, inhibiting vascular smooth muscle contraction by reducing cytosolic calcium levels [].
  • P-Glycoprotein Interaction: Research suggests 1,9-DDF binds to P-glycoprotein, a multidrug transporter, potentially explaining its ability to enhance the cytotoxic effects of adriamycin in multidrug-resistant ovarian carcinoma cells [].

A:

  • Molecular Formula: C22H34O4 []
  • Molecular Weight: 362.5 g/mol []

ANone: There's limited information available regarding the material compatibility and stability of 1,9-DDF under various conditions. Further studies are needed to explore its performance and potential applications.

ANone: 1,9-DDF is not known to possess catalytic properties. It primarily acts by interacting with specific protein targets rather than catalyzing chemical reactions.

A: While computational studies specifically on 1,9-DDF are limited in the provided research, QSAR models for forskolin and its analogs, including 1,9-DDF, have been developed to understand the relationship between their structure and activity [].

ANone: The structure of 1,9-DDF plays a crucial role in its activity and interactions:

  • Adenylate Cyclase Inactivity: The absence of hydroxyl groups at positions 1 and 9 in 1,9-DDF renders it incapable of activating adenylate cyclase, unlike forskolin [, ].
  • Glucose Transport Inhibition: The structural features responsible for 1,9-DDF's potent inhibition of glucose transport are distinct from those required for adenylate cyclase activation [].
  • P-Glycoprotein Binding: 1,9-DDF exhibits higher affinity for P-glycoprotein compared to forskolin, indicating that modifications at positions 1 and 9 contribute to this interaction [].

ANone: Detailed information regarding the stability of 1,9-DDF under various conditions and specific formulation strategies is not extensively discussed in the provided research.

ANone: Information about SHE regulations specific to 1,9-DDF is not available in the provided research articles.

ANone: Specific details about the absorption, distribution, metabolism, and excretion of 1,9-DDF are not elaborated in the research provided. Further investigation is needed to determine its in vivo activity and efficacy profile.

ANone: 1,9-DDF has shown efficacy in various in vitro and ex vivo models:

  • Rat Adipocytes: Inhibits glucose transport and cytochalasin B binding [].
  • Rat Uterus: Reduces contractility, potentially by modulating potassium channels [].
  • Rat Aorta: Inhibits vascular smooth muscle contraction, exhibiting calcium channel blocker-like effects [].
  • Ovarian Carcinoma Cells: Enhances the cytotoxic effects of adriamycin in multidrug-resistant cell lines, likely through P-glycoprotein interaction [].

A: While the provided research doesn't directly address 1,9-DDF resistance, its interaction with P-glycoprotein [] suggests a potential role in overcoming multidrug resistance in cancer cells.

ANone: Comprehensive data on the toxicology and long-term safety profile of 1,9-DDF is not included in the provided research.

A: 1,9-DDF research emerged alongside the investigation of forskolin, a natural product known to activate adenylate cyclase. Scientists synthesized 1,9-DDF to dissect the different pharmacological effects of forskolin, particularly those independent of cAMP elevation [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.